molecular formula C5H4Cl4Si2 B12516249 CID 78064317

CID 78064317

Cat. No.: B12516249
M. Wt: 262.1 g/mol
InChI Key: UKWVWDJDHBAUAD-UHFFFAOYSA-N
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Description

Methylenebis[(2,2-dichloroethenyl)silane] is a chemical compound with the molecular formula C5H8Cl4Si2 It is a silane derivative characterized by the presence of two 2,2-dichloroethenyl groups attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis[(2,2-dichloroethenyl)silane] can be synthesized through the reaction of dichlorosilanes with appropriate reagents. One common method involves the reaction of dichlorosilanes with methylene chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methylenebis[(2,2-dichloroethenyl)silane] involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methylenebis[(2,2-dichloroethenyl)silane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of methylenebis[(2,2-dichloroethenyl)silane] include:

Major Products Formed

The major products formed from the reactions of methylenebis[(2,2-dichloroethenyl)silane] depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silane-based polymers, and various organosilicon compounds .

Scientific Research Applications

Methylenebis[(2,2-dichloroethenyl)silane] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methylenebis[(2,2-dichloroethenyl)silane] involves its ability to form stable bonds with various substrates. The compound’s reactivity is primarily due to the presence of the 2,2-dichloroethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylenebis[(2,2-dichloroethenyl)silane] is unique due to its specific combination of 2,2-dichloroethenyl groups and a methylene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

Biological Activity

Overview of CID 78064317

This compound is characterized by its unique chemical structure, which includes a phenolic group and a selenium-containing moiety. This structure is believed to play a significant role in its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15FSe(Molecular Weight 292.3 g mol)\text{C}_{14}\text{H}_{15}\text{F}\text{Se}\quad (\text{Molecular Weight }292.3\text{ g mol})

Anti-Tumor Activity

Research has indicated that this compound exhibits anti-tumor properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-Inflammatory Effects

In addition to its anti-tumor activity, this compound has been studied for its anti-inflammatory effects .

  • Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
  • Findings : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Anti-Inflammatory Activity

CytokineControl (pg/mL)This compound (10 µM)
TNF-α25085
IL-620070
IL-1β15050

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to both anti-tumor and anti-inflammatory effects.
  • Signal Transduction Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Properties

Molecular Formula

C5H4Cl4Si2

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C5H4Cl4Si2/c6-4(7)1-10-3-11-2-5(8)9/h1-2H,3H2

InChI Key

UKWVWDJDHBAUAD-UHFFFAOYSA-N

Canonical SMILES

C([Si]C=C(Cl)Cl)[Si]C=C(Cl)Cl

Origin of Product

United States

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